molecular formula C14H20Cl2O2 B13813253 1,4-Dibutoxy-2,5-dichlorobenzene CAS No. 68052-14-2

1,4-Dibutoxy-2,5-dichlorobenzene

Cat. No.: B13813253
CAS No.: 68052-14-2
M. Wt: 291.2 g/mol
InChI Key: KSNRQRXMGLBIJR-UHFFFAOYSA-N
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Description

1,4-Dibutoxy-2,5-dichlorobenzene is an organic compound with the molecular formula C14H20Cl2O2 It is a derivative of benzene, where two chlorine atoms and two butoxy groups are substituted at the 1,4 and 2,5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibutoxy-2,5-dichlorobenzene can be synthesized through a multi-step process. One common method involves the reaction of 1,4-dibromo-2,5-dibutoxybenzene with palladium catalysts such as PdCl2(PPh3)2 in the presence of copper(I) iodide (CuI) under an argon atmosphere. The mixture is refluxed for about 10 hours and then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibutoxy-2,5-dichlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The butoxy groups can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different alcohols or ketones.

Scientific Research Applications

1,4-Dibutoxy-2,5-dichlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dibutoxy-2,5-dichlorobenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to yield the substituted benzene ring .

Properties

CAS No.

68052-14-2

Molecular Formula

C14H20Cl2O2

Molecular Weight

291.2 g/mol

IUPAC Name

1,4-dibutoxy-2,5-dichlorobenzene

InChI

InChI=1S/C14H20Cl2O2/c1-3-5-7-17-13-9-12(16)14(10-11(13)15)18-8-6-4-2/h9-10H,3-8H2,1-2H3

InChI Key

KSNRQRXMGLBIJR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1Cl)OCCCC)Cl

Origin of Product

United States

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